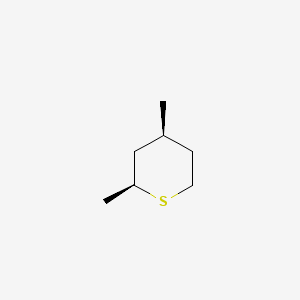

cis-2,4-Dimethylthiane

Description

Properties

CAS No. |

61568-43-2 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(2S,4S)-2,4-dimethylthiane |

InChI |

InChI=1S/C7H14S/c1-6-3-4-8-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

ZUJJNQJNBRWNQH-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CCS[C@H](C1)C |

Canonical SMILES |

CC1CCSC(C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

trans-2,4-Dimethylthiane

cis-2,5-Dimethylthiane

cis-2,3-Dimethylthiophane

- Structural difference: A five-membered thiacyclopentane ring (C₆H₁₂S; CAS 5161-77-3) with cis-methyl groups at positions 2 and 3 .

- Thermodynamics: Smaller molar volume (McVol) and lower critical temperature (Tc) compared to cis-2,4-Dimethylthiane .

Comparative Data Table

Research Findings and Key Insights

- Sulfur’s electronic effects: In this compound, sulfur induces significant upfield shifts in methyl group NMR signals compared to cyclohexane analogs (e.g., cis-1,3-dimethylcyclohexane), highlighting its electron-withdrawing nature .

- Thermodynamic stability: Computational models (Joback/Crippen) predict this compound’s Gibbs free energy and enthalpy values, which are critical for understanding its reactivity and phase behavior .

- Synthetic challenges: Positional and geometric isomers (e.g., cis vs. trans) require precise control of reaction conditions, as seen in analogous thiacycloalkane syntheses .

Q & A

Q. How can cis-2,4-dimethylthiane be synthesized, and what experimental protocols ensure its structural purity?

- Methodological Answer : Synthesis typically involves thiane ring formation via cyclization of dithiols with methyl-substituted dihalides, followed by purification via column chromatography. Structural confirmation requires NMR spectroscopy:

- ¹³C NMR : Key signals include methyl groups at ~21–23 ppm and sulfur-adjacent carbons at ~34–35 ppm. For example, C-4 in cis-2,4-dimethylthiane resonates at 34.40 ppm due to sulfur-induced upfield shifts .

- ¹H NMR : Methyl protons exhibit splitting patterns dependent on axial/equatorial conformations. Coupling constants (e.g., J = 10–12 Hz for trans-diaxial interactions) help distinguish stereoisomers.

- IR : Stretching vibrations for C–S bonds appear at ~600–700 cm⁻¹.

Q. What spectroscopic techniques are critical for distinguishing cis-2,4-dimethylthiane from its stereoisomers?

- Methodological Answer :

- DEPT-135 NMR : Identifies CH₃ groups (positive phase) and CH₂/CH groups (negative phase). For cis-2,4-dimethylthiane, two methyl groups are resolved at distinct shifts due to differing electronic environments .

- NOESY/ROESY : Detects spatial proximity between methyl groups and sulfur atoms. In the cis isomer, axial methyl groups show cross-peaks with axial protons on C-3 and C-4.

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 118 for thiane ring cleavage) differentiate cis isomers from trans or oxidation products like trans-2,4-dimethylthiane S,S-dioxide .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve ambiguities in cis-2,4-dimethylthiane’s conformational equilibrium?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-31G(d) to model chair and twist-boat conformers. Compare relative free energies; chair conformers are typically favored by ~5–8 kJ/mol due to reduced 1,3-diaxial strain.

- NMR Chemical Shift Prediction : GIAO-DFT calculations (e.g., uB97X-D/cc-pVTZ) reproduce experimental shifts. For example, sulfur’s electron-withdrawing effect lowers C-4’s shift by ~0.7 ppm compared to cyclohexane analogs .

- Solvent Effects : Include PCM models (e.g., hexane) to simulate solvent-induced conformational changes. Polar solvents stabilize twist-boat conformers by ~2–3 kJ/mol .

Q. What mechanistic insights explain the stereochemical stability of cis-2,4-dimethylthiane under thermal or photochemical conditions?

- Methodological Answer :

- Electrocyclic Reactions : Heating may induce ring-opening via conrotatory pathways (as seen in cis-3,4-dimethylcyclobutene), but sulfur’s larger atomic radius reduces ring strain, favoring retention of cis configuration .

- Transition State Analysis : Calculate activation barriers for chair-to-twist-boat interconversion. For cis-2,4-dimethylthiane, barriers exceed 60 kJ/mol, indicating high stereochemical stability at room temperature .

Q. How does sulfur substitution in cis-2,4-dimethylthiane influence its electronic and steric properties compared to cyclohexane analogs?

- Methodological Answer :

- Steric Analysis : Measure torsional angles (e.g., C2–S–C4–C5) via X-ray crystallography. Sulfur’s larger van der Waals radius increases 1,3-diaxial interactions by ~15% compared to oxygen analogs .

- Electronic Effects : Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between sulfur lone pairs and adjacent C–H σ* orbitals, stabilizing the chair conformation .

Key Research Gaps

- Synthetic Challenges : Scalable routes for enantioselective synthesis of cis-2,4-dimethylthiane derivatives.

- Applications : Potential as chiral ligands in asymmetric catalysis (unexplored in current literature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.